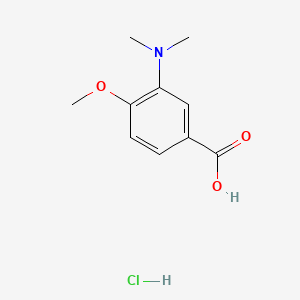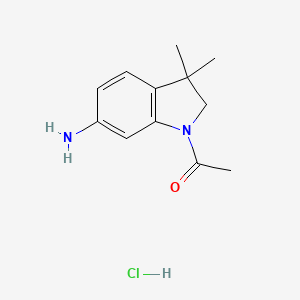![molecular formula C8H11N5O B572188 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide CAS No. 1223748-53-5](/img/structure/B572188.png)
2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide is a chemical compound with the linear formula C8H11O1N5 . It has been studied in the development of new therapies .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, one method involves the reaction of 2 with various isocyanates followed by a ring-closure under basic conditions . Another method describes the synthesis from 2-amino-6-methyluracil through the crucial step of 2-pivaloyl protecting and cyclization .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectral data, including 1 H NMR, 13 C NMR, gHMQC, and HRMS spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a solid form and a melting point of 140-145 °C . Its empirical formula is C7H10N4 · 2HCl, and it has a molecular weight of 223.10 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Substituted tetrahydropyrimidine derivatives, including compounds structurally related to 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide, have shown promising in vitro anti-inflammatory activity. These compounds are synthesized via a novel procedure, and their anti-inflammatory potential is supported by inhibition of protein denaturation methods, with diclofenac serving as a standard drug for comparison. The results suggest a strong basis for further investigation into their anti-inflammatory capabilities (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-inflammatory Properties
Pyrimidines, including derivatives similar to this compound, exhibit a wide range of pharmacological effects such as anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. A detailed review of recent developments in pyrimidine synthesis and their structure-activity relationships (SARs) highlights the significant anti-inflammatory effects of these compounds, providing a foundation for future research in developing new anti-inflammatory agents (Rashid et al., 2021).
Biological Activity and SAR
The biological activity of pyrimidine derivatives, closely related to the core structure of this compound, is extensive, covering antimicrobial, anti-cancer, anti-tubercular, and anti-inflammatory effects, among others. The position of substituents on the pyrimidine nucleus significantly influences these activities, indicating the versatility and potential of these compounds as lead molecules for developing drugs targeting various diseases. This comprehensive overview underscores the importance of pyrimidine derivatives in medicinal chemistry and suggests future directions for discovering target-specific biological activities (Natarajan et al., 2022).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if feeling unwell (P301 + P312) .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the pi3k/akt pathway, which is often overactivated in various cancers .
Mode of Action
It is likely that it interacts with its target to induce changes that could inhibit the overactivation of the pi3k/akt pathway .
Biochemical Pathways
The compound potentially affects the PI3K/Akt pathway . This pathway plays a crucial role in cell cycle regulation, and its overactivation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Result of Action
Given its potential interaction with the pi3k/akt pathway, it may result in the inhibition of cell proliferation .
Análisis Bioquímico
Biochemical Properties
It is believed to interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is speculated that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-7(14)6-4-3-11-2-1-5(4)12-8(10)13-6/h11H,1-3H2,(H2,9,14)(H2,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNGJXZBJVKMCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676573 |
Source


|
| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223748-53-5 |
Source


|
| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)




![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)
![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)



